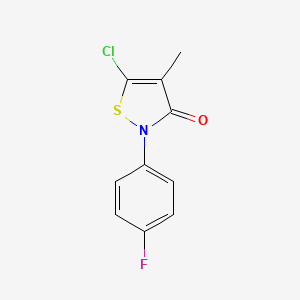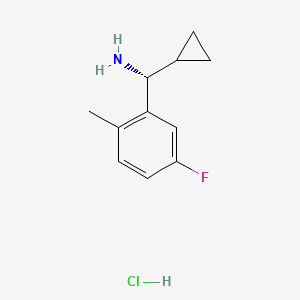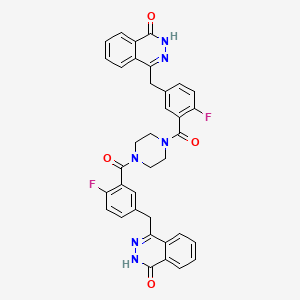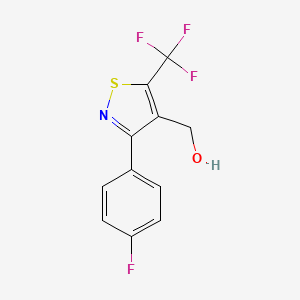
(R)-6-Bromo-7-methylchroman-4-aminehcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-6-Bromo-7-methylchroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives Chromans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Bromo-7-methylchroman-4-amine hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route includes the bromination of 7-methylchroman, followed by amination to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Bromination: The starting material, 7-methylchroman, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature.
Amination: The brominated intermediate is then reacted with an amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the amine group at the 4-position.
Formation of Hydrochloride Salt: The final step involves treating the amine compound with hydrochloric acid to form the hydrochloride salt, which is then isolated and purified.
Industrial Production Methods
Industrial production of ®-6-Bromo-7-methylchroman-4-amine hydrochloride may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-6-Bromo-7-methylchroman-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted chroman derivatives.
Applications De Recherche Scientifique
®-6-Bromo-7-methylchroman-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-6-Bromo-7-methylchroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-7-methylchroman-4-amine: Lacks the hydrochloride salt form, which may affect its solubility and stability.
7-Methylchroman-4-amine: Does not have the bromine atom, which may alter its biological activity.
6-Bromo-4-aminocoumarin: A structurally related compound with different functional groups.
Uniqueness
®-6-Bromo-7-methylchroman-4-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the amine group, along with the hydrochloride salt form, makes it a versatile compound for various research applications.
Propriétés
Numéro CAS |
1213560-35-0 |
|---|---|
Formule moléculaire |
C10H12BrNO |
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
(4R)-6-bromo-7-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12BrNO/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1 |
Clé InChI |
WTCDOBVYPQNVCJ-SECBINFHSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1Br)[C@@H](CCO2)N |
SMILES canonique |
CC1=CC2=C(C=C1Br)C(CCO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-1-[(3R)-3-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-4-hydroxy-2-methylbutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15235224.png)


![tert-butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate](/img/structure/B15235263.png)



![(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235277.png)
![1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B15235284.png)


